molecular formula C4Cl2N2S B1356297 2,4-Dichloro-5-cyanothiazole CAS No. 82554-18-5

2,4-Dichloro-5-cyanothiazole

Cat. No. B1356297
CAS RN: 82554-18-5
M. Wt: 179.03 g/mol
InChI Key: HXWDCGDBOAECIP-UHFFFAOYSA-N
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Description

“2,4-Dichloro-5-cyanothiazole” is a chemical compound with the molecular formula C4Cl2N2S . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “2,4-Dichloro-5-cyanothiazole” consists of 4 carbon atoms, 2 chlorine atoms, 2 nitrogen atoms, and 1 sulfur atom . The molecular weight of the compound is 180.04 .


Physical And Chemical Properties Analysis

“2,4-Dichloro-5-cyanothiazole” is a solid at room temperature . It has a molecular weight of 180.04 . The compound has a density of 1.7±0.1 g/cm3, a boiling point of 339.1±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C .

Scientific Research Applications

Catalytic Synthesis

2,4-Dichloro-5-cyanothiazole (or a related compound, 4-Cyanothiazole) can be synthesized through catalytic vapor phase ammoxidation, involving catalysts such as chromium cobalt molybdate. This method offers high selectivity for producing 4-cyanothiazole, highlighting its potential for large-scale, efficient production (Crowder & Diplas, 2000).

Heterocyclic Compound Synthesis

4,5-Dichloro-1,2,3-dithiazolium chloride (Appel salt), a related chemical, is pivotal in synthesizing various polyfunctionalized benzo[d]thiazole derivatives. These compounds have potential applications in different fields due to their unique chemical structures (Hédou et al., 2015).

Corrosion Inhibition

A derivative, 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole, demonstrates high efficiency as a corrosion inhibitor for mild steel in acidic environments. Such derivatives could be crucial in protecting industrial materials from corrosion (Lagrenée et al., 2002).

Advanced Organic Reactions

4,5-Dichloro-1,2-dithiole-3-thione is used in synthesizing benzimidazole, benzoxazole, and benzothiazole derivatives. This demonstrates the versatility of these compounds in creating a wide range of useful organic molecules (Ogurtsov et al., 2003).

Derivative Synthesis

In another research, 4,5-dichloro-3-cyanoisothiazole and its functional derivatives were synthesized. These reactions expand the utility of 2,4-Dichloro-5-cyanothiazole derivatives in various chemical syntheses (Potkin et al., 2008).

Biological Activity

Research into Schiff and Mannich bases bearing a 2,4-dichloro-5-fluorophenyl moiety, a structure related to 2,4-Dichloro-5-cyanothiazole, revealed promising antibacterial and antifungal activities. This indicates the potential of these compounds in medical and pharmaceutical applications (Karthikeyan et al., 2006).

Antibacterial and Surface Activity

Certain 1,2,4-triazole derivatives, related to 2,4-Dichloro-5-cyanothiazole, have shown both antimicrobial activity and utility as surface active agents. This dual functionality highlights their potential in diverse applications such as in cleaning and sterilization processes (El-Sayed, 2006).

Antiviral Activities

Isothiazole derivatives, with structural similarities to 2,4-Dichloro-5-cyanothiazole, have been studied for their antiviral properties. The research into their structural, topological, and vibrational properties provides insights into their effectiveness in traversing biological membranes, a crucial aspect for antiviral drugs (Romani et al., 2015).

Safety And Hazards

“2,4-Dichloro-5-cyanothiazole” is harmful if swallowed or inhaled. It can cause skin and eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

2,4-dichloro-1,3-thiazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4Cl2N2S/c5-3-2(1-7)9-4(6)8-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXWDCGDBOAECIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(N=C(S1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60574676
Record name 2,4-Dichloro-1,3-thiazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60574676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-5-cyanothiazole

CAS RN

82554-18-5
Record name 2,4-Dichloro-1,3-thiazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60574676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dichloro-5-cyanothiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

400 g (2.03 mol) of crude 2,4,-dichloro-5-thiazolecarboxaldehyde oxime (IV) are stirred with 2 liters of acetic anhydride at reflux temperature (137° C.) for 4 hours. Fractionation using a silvered distillation column 1 m long provided 271 g (=75.7% of theory) of 2,4-dichloro-5-thiazolecarbonitrile (V) at 112° C./20 m bar, this product being identical by mass and IR spectroscopy with that described in German Offenlegungsschrift No. 3,038,608 (which can also be named 2,4-dichloro-5-cyanothiazole). The compound solidifies at room temperature to give colourless crystals which can be recrystallized from petroleum ether. Melting point: 34°-35° C.
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One

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